

An In-Depth Technical Guide to 2,4-Difluoro-5-iodobenzoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,4-Difluoro-5-iodobenzoic acid

Cat. No.: B1312207

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluoro-5-iodobenzoic acid, with the IUPAC name **2,4-Difluoro-5-iodobenzoic acid**, is a halogenated aromatic carboxylic acid. This compound serves as a critical building block in synthetic organic chemistry, particularly in the development of pharmaceutical agents. Its trifunctional nature, featuring two electron-withdrawing fluorine atoms, a versatile iodine atom, and a carboxylic acid group, makes it a valuable intermediate for the construction of complex molecular architectures. The strategic placement of these functional groups allows for a variety of chemical transformations, including nucleophilic aromatic substitution, cross-coupling reactions, and amide bond formations. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in medicinal chemistry.

Physicochemical and Spectroscopic Data

The fundamental properties of **2,4-Difluoro-5-iodobenzoic acid** are summarized in the table below, providing a quick reference for laboratory use.

Property	Value
IUPAC Name	2,4-Difluoro-5-iodobenzoic acid
CAS Number	161531-51-7
Molecular Formula	C ₇ H ₃ F ₂ IO ₂
Molecular Weight	284.00 g/mol
Appearance	White to yellow crystalline powder
Melting Point	151-152 °C
Boiling Point	318 °C
Density	2.144 g/cm ³

Spectroscopic analysis is crucial for the verification of the structure and purity of **2,4-Difluoro-5-iodobenzoic acid**. While comprehensive spectral data is best obtained from dedicated chemical analysis, typical spectral characteristics are available from various suppliers. ChemicalBook, for instance, lists the availability of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound[1].

Synthesis of 2,4-Difluoro-5-iodobenzoic acid

The synthesis of **2,4-Difluoro-5-iodobenzoic acid** can be achieved through various synthetic routes. A common and effective method is the direct iodination of 2,4-difluorobenzoic acid. This approach offers a regioselective and high-yielding pathway to the desired product. The experimental protocol provided below is based on established methods for the halogenation of fluorinated benzoic acids, such as the process described for a similar compound in U.S. Patent US8022247B2[2].

Experimental Protocol: Direct Iodination

Materials:

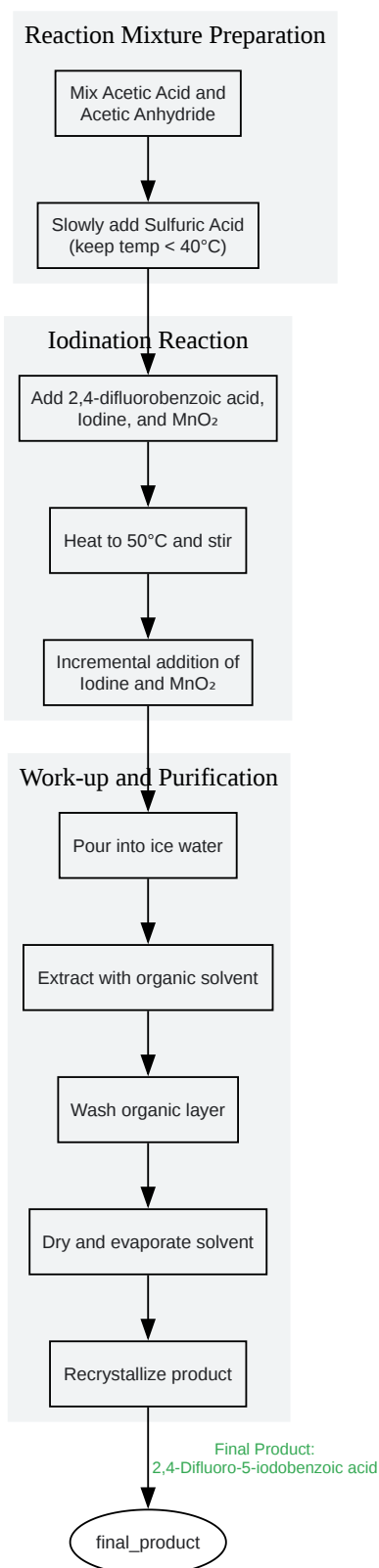
- 2,4-difluorobenzoic acid
- Iodine (I₂)

- Activated Manganese Dioxide (MnO_2)
- Sulfuric Acid (H_2SO_4)
- Acetic Acid (AcOH)
- Acetic Anhydride (Ac_2O)
- Ice water
- Organic solvent (e.g., ethyl acetate)

Procedure:

- In a suitable reaction vessel, a mixture of acetic acid and acetic anhydride is prepared.
- Concentrated sulfuric acid is slowly added to the mixture while cooling in an ice bath to maintain a temperature below $40\text{ }^\circ\text{C}$ [\[2\]](#).
- To this acidic mixture, 2,4-difluorobenzoic acid, iodine (I_2), and activated manganese dioxide (MnO_2) are added in solid form with stirring at room temperature[\[2\]](#).
- The resulting suspension is then heated to $50\text{ }^\circ\text{C}$ and stirred. Additional portions of iodine and activated manganese dioxide may be added incrementally over several hours to drive the reaction to completion[\[2\]](#).
- After the reaction is complete (typically monitored by TLC or HPLC), the reaction mixture is carefully poured into ice water[\[2\]](#).
- The precipitated product, **2,4-Difluoro-5-iodobenzoic acid**, is then extracted with a suitable organic solvent, such as ethyl acetate.
- The organic layers are combined, washed with a sodium thiosulfate solution to remove any unreacted iodine, followed by a brine wash, and then dried over anhydrous sodium sulfate.
- The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization.

Synthesis Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **2,4-Difluoro-5-iodobenzoic acid**.

Applications in Drug Discovery and Development

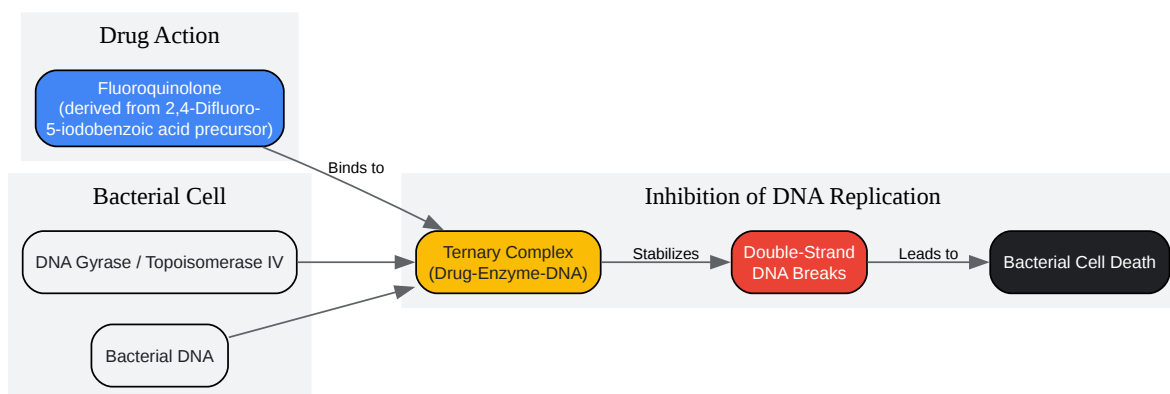
2,4-Difluoro-5-iodobenzoic acid is a key intermediate in the synthesis of fluoroquinolone antibiotics. The fluorine atom at the C6-position and a bulky substituent at the N1-position of the quinolone ring are crucial for their antibacterial activity. The Gould-Jacobs reaction is a foundational method for the synthesis of the quinolone core[3].

Role in the Synthesis of Quinolone Antibiotics

Fluoroquinolones exert their antibacterial effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication, transcription, repair, and recombination. By forming a stable complex with the enzyme and DNA, fluoroquinolones trap the enzyme in the process of cleaving DNA, leading to the accumulation of double-strand breaks and ultimately cell death.

The synthesis of many advanced fluoroquinolones involves the construction of a substituted quinolone-3-carboxylic acid core. **2,4-Difluoro-5-iodobenzoic acid** can be a precursor to key building blocks in these syntheses, where the iodine can be replaced or used as a handle for further functionalization.

Signaling Pathway of Fluoroquinolone Action



[Click to download full resolution via product page](#)

Caption: Mechanism of action of fluoroquinolone antibiotics.

Conclusion

2,4-Difluoro-5-iodobenzoic acid is a highly functionalized and versatile intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of fluoroquinolone antibiotics. Its synthesis via direct iodination is an efficient process, and its unique chemical properties make it a valuable tool for medicinal chemists. Understanding the synthesis and reactivity of this compound is essential for the development of new and improved therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4-difluoro-5-iodobenzoic acid(161531-51-7) 1H NMR [m.chemicalbook.com]
- 2. US8022247B2 - Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid - Google Patents [patents.google.com]
- 3. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2,4-Difluoro-5-iodobenzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1312207#2-4-difluoro-5-iodobenzoic-acid-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com